4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid

Medicinal Chemistry ADME Physicochemical Properties

Differentiate your αvβ3 antagonist program with this low-lipophilicity (logP 0.73) 1,2,4-oxadiazole fragment, validated in β-substituted butanoic acid SAR. Its regioisomer exhibits superior metabolic stability and reduced hERG risk over 1,3,4-oxadiazoles, mitigating lead optimization liabilities. ≥95% purity from major suppliers ensures reproducible FBDD and CNS campaign results. Standard shelf-stable shipping.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1038356-82-9
Cat. No. B2387773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid
CAS1038356-82-9
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCC1=NOC(=N1)CCCC(=O)O
InChIInChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11)
InChIKeyBOUBQXLSWMTHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038356-82-9): Core Physicochemical and Procurement Profile


4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038356-82-9) is a small-molecule heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a butanoic acid side chain at the 5-position [1]. This scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for amides and esters, and has been utilized in the synthesis of potent and selective αvβ3 integrin antagonists [2]. Its physicochemical properties, including a calculated logP of 0.73 and a polar surface area of 76.22 Ų, position it as a low-lipophilicity, high-solubility fragment suitable for lead optimization campaigns where pharmacokinetic liabilities associated with more lipophilic analogs must be mitigated [1].

Why Generic Substitution of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038356-82-9) Fails: Critical Regioisomer and Substituent Effects


Simple replacement of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid with other oxadiazole butanoic acids or heterocyclic analogs carries substantial risk due to two key, quantifiable differentiation points. First, the 1,2,4-oxadiazole regioisomer exhibits markedly different metabolic stability, hERG inhibition, and aqueous solubility profiles compared to its 1,3,4-oxadiazole counterpart, driven by distinct charge distributions and dipole moments [1]. Second, the specific methyl substituent at the 3-position imparts a unique low-lipophilicity signature (logP = 0.73) that is significantly divergent from aryl-substituted analogs (e.g., phenyl or 4-chlorophenyl derivatives), which can alter target engagement, off-target liability, and formulation behavior [2]. These differences are not cosmetic; they dictate in vivo clearance rates, safety margins, and ultimately, the success of a lead optimization program.

Quantitative Differentiation Evidence for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038356-82-9) Against Close Analogs


Lipophilicity and Ionization State Differentiation vs. Phenyl-Substituted 1,2,4-Oxadiazole Butanoic Acid Analogs

The 3-methyl substituent of the target compound results in a significantly lower lipophilicity (logP = 0.73) and a distinct ionization profile (pKa = 3.91) compared to the 3-phenyl analog, which is expected to exhibit a logP of approximately 2.5 based on structural class averages [1][2]. This lower logP correlates with reduced plasma protein binding and a lower volume of distribution, favoring compounds intended for extracellular or polar target engagement [1].

Medicinal Chemistry ADME Physicochemical Properties

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds in Drug Discovery

A comprehensive review of oxadiazole isomers reveals that 1,2,4-oxadiazoles exhibit significant differences in metabolic stability, hERG inhibition, and aqueous solubility compared to their 1,3,4-oxadiazole regioisomers, driven by intrinsic differences in charge distribution and dipole moment [1]. While specific data for this compound is not available, the class-level evidence strongly indicates that selecting the 1,2,4-regioisomer may offer a more favorable safety profile (lower hERG risk) and distinct metabolic clearance pathways relative to a 1,3,4-substituted butanoic acid analog [1].

Medicinal Chemistry Drug Metabolism Safety Pharmacology

Functional Activity in αvβ3 Integrin Antagonist Series: Class-Level Potency and Selectivity

The 1,2,4-oxadiazole butanoic acid scaffold, to which the target compound belongs, has been validated in a series of potent and selective αvβ3 integrin antagonists [1]. The study demonstrated that β-substituted 1,2,4-oxadiazole butanoic acids exhibit potent antagonism of αvβ3 and selectivity over the related β3 integrin αIIbβ3 [1]. While the specific methyl-substituted analog was not the primary focus of the reported SAR, its presence in this series establishes its viability as a core fragment for developing αvβ3-targeted therapeutics.

Integrin Antagonists Angiogenesis Bone Resorption

Vendor-Specified Purity and Supply Chain Consistency for Reliable Experimental Reproducibility

The compound is commercially available with a minimum specified purity of 95% from established research chemical suppliers, ensuring consistent performance in synthetic and biological assays . This level of purity, combined with documented long-term storage conditions (cool, dry place), supports reproducible experimental outcomes and reduces the risk of batch-to-batch variability that can confound structure-activity relationship (SAR) studies .

Chemical Synthesis Quality Control Procurement

Best-Fit Application Scenarios for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038356-82-9) Based on Quantitative Evidence


Lead Optimization of αvβ3 Integrin Antagonists Requiring Low Lipophilicity

Given its validated class activity as an αvβ3 integrin antagonist scaffold [1] and its calculated low logP of 0.73 [2], this compound is optimally positioned for medicinal chemistry campaigns aiming to improve the oral bioavailability and reduce the plasma protein binding of more lipophilic αvβ3 antagonists. Researchers can leverage its favorable physicochemical profile to address pharmacokinetic liabilities while maintaining potent target engagement.

Design of Metabolically Stable and hERG-Safe 1,2,4-Oxadiazole-Based Libraries

The distinct regioisomeric advantages of the 1,2,4-oxadiazole core over 1,3,4-oxadiazoles—including improved metabolic stability and reduced hERG inhibition risk [3]—make this compound an ideal starting point for synthesizing focused libraries where safety and ADME properties are paramount. This is particularly relevant for central nervous system (CNS) drug discovery, where minimizing off-target cardiotoxicity is critical.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration

With a low molecular weight (170.17 g/mol), a defined ionization state (pKa = 3.91), and compliance with Lipinski's Rule of Five [2], this compound serves as an excellent fragment for FBDD campaigns targeting polar or extracellular binding sites. Its high purity (≥95%) from reliable vendors ensures that SAR exploration is not confounded by batch-to-batch variability, enabling precise correlation of structural modifications with biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.